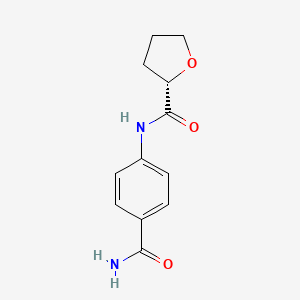
(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O3, with a molecular weight of 234.25 g/mol. The compound features a unique oxolane ring structure combined with a carbamoylphenyl group, contributing to its distinct chemical behavior and biological properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits promising biological activities, particularly as an inhibitor of viral replication. Notably, it has been identified as a fragment in the design of inhibitors targeting the main protease of SARS-CoV-2, the virus responsible for COVID-19.
Key Findings:
- Inhibition of SARS-CoV-2 Protease : The compound has been reported to inhibit the main protease of SARS-CoV-2, which is crucial for the virus's replication cycle. Through fragment-based drug discovery, modifications to this compound led to the identification of several novel inhibitors .
- Structure-Activity Relationship (SAR) : Variations in the structure of this compound have shown significant effects on its inhibitory potency against viral targets. For example, alterations in substituents can enhance binding affinity and specificity towards the protease .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound's structure allows it to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity.
Data Table: Biological Activity Summary
Case Studies
- SARS-CoV-2 Inhibition :
- Anticancer Potential :
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h3-6,10H,1-2,7H2,(H2,13,15)(H,14,16)/t10-/m0/s1 |
Clé InChI |
FSZYBIFIACXSAG-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](OC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















